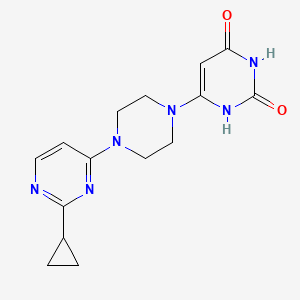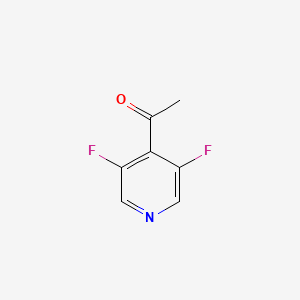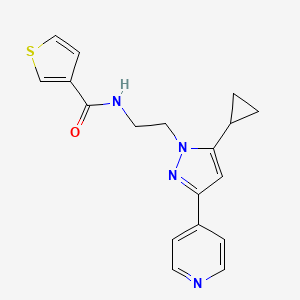
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a useful research compound. Its molecular formula is C18H18N4OS and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Researchers have dedicated efforts to synthesize various heterocyclic compounds that include the thiophene motif, demonstrating the versatility and potential of such structures in medicinal chemistry. The synthesis methods often employ multi-component reactions, leading to a diverse array of heterocycles with potential biological activities. For example, compounds synthesized from thiophene derivatives have been evaluated for their anti-tumor properties against several cancer cell lines, showing promising results in inhibiting cell proliferation (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Similarly, derivatives incorporating pyrazole, thiophene, and thiazole structures have been synthesized and tested for their antimicrobial activities, highlighting their potential as antimicrobial agents (Mohareb, Abdallah, & Abdelaziz, 2014).
Anticancer and Antimicrobial Evaluations
The exploration of thiophene-based heterocycles extends to their evaluation as anticancer agents, with some compounds exhibiting significant inhibitory effects against various cancer cell lines, surpassing the efficacy of standard drugs in certain cases. This underscores the potential of thiophene derivatives in developing new anticancer therapies (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). The antimicrobial activity of synthesized compounds has also been assessed, with results indicating their effectiveness against a range of bacterial and fungal strains, thereby suggesting their utility in addressing antimicrobial resistance challenges (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Synthesis Techniques and Characterization
Innovative synthesis techniques have been developed to create thiophene-based heterocycles, employing green chemistry principles and multi-component reactions to enhance the efficiency and environmental sustainability of the synthetic processes. These methods have facilitated the generation of compounds with complex structures and diverse functional groups, contributing to the expansion of chemical libraries for biological screening (Sowmya, Teja, Padmaja, Prasad, & Padmavathi, 2018).
properties
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-18(15-5-10-24-12-15)20-8-9-22-17(14-1-2-14)11-16(21-22)13-3-6-19-7-4-13/h3-7,10-12,14H,1-2,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKDQCIIYSUOEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCNC(=O)C3=CSC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

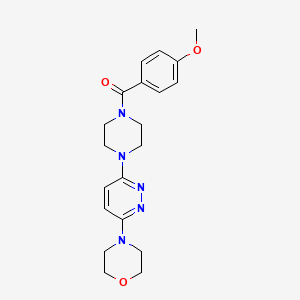
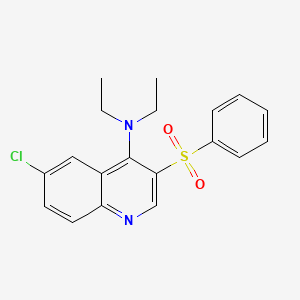
![4-phenyl-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2531603.png)
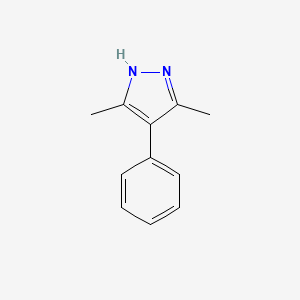


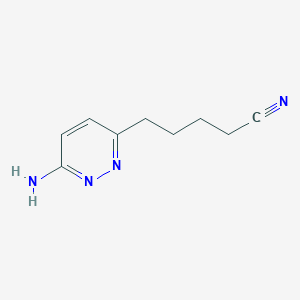
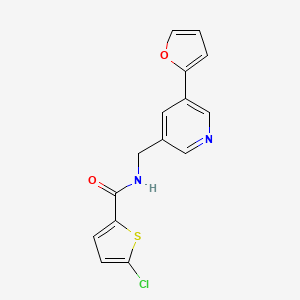

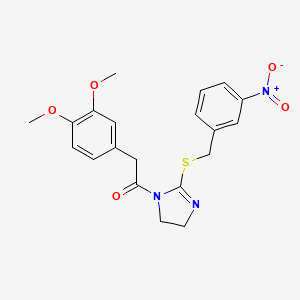
![7-[2-[butyl(methyl)amino]ethyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2531615.png)
